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crooked neck gene product, Drosophila - 139171-75-8

crooked neck gene product, Drosophila

Catalog Number: EVT-1519500
CAS Number: 139171-75-8
Molecular Formula: C8H5F2N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The crn gene product is classified as a pre-mRNA splicing factor, playing a critical role in the assembly of spliceosomes, which are necessary for the processing of precursor messenger RNA into mature mRNA. The protein shares homology with yeast splicing factors, indicating evolutionary conservation of function across species . The human homolog of this gene, known as HCRN, also exhibits similar splicing activities, reinforcing the functional importance of this gene family in eukaryotic organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of the crn protein involves standard genetic transcription and translation processes within Drosophila cells. The crn gene is transcribed into mRNA, which is then translated into the protein product. Research indicates that the protein contains a nuclear localization signal, suggesting its active role within the nucleus where splicing occurs .

Experimental approaches to study crn include:

  • Gene knockout techniques to assess the functional consequences of crn loss.
  • In vitro assays to analyze protein interactions during spliceosome assembly.
  • Biochemical methods such as immunoprecipitation to study protein localization and interactions with other splicing factors .
Molecular Structure Analysis

Structure and Data

The crn protein's structure is predominantly defined by its tetratricopeptide repeat motif, which facilitates interactions with other proteins involved in RNA processing. Each TPR consists of approximately 34 amino acids, and the repetitive nature of these motifs allows for versatile binding capabilities with various RNA-binding proteins .

Data from structural analyses reveal that:

Chemical Reactions Analysis

Reactions and Technical Details

The primary biochemical reactions involving the crooked neck gene product relate to its role in pre-mRNA splicing. The crn protein interacts with other spliceosomal components to facilitate:

  • The assembly of spliceosomal complexes.
  • The catalysis of intron removal from pre-mRNA transcripts.

These reactions are typically studied using in vitro splicing assays, where components are purified and combined to observe the effects of crn on splicing efficiency and accuracy .

Mechanism of Action

Process and Data

The mechanism of action for the crooked neck protein involves several key steps:

  1. Binding: The crn protein binds to pre-mRNA and associates with other spliceosomal proteins.
  2. Assembly: It acts as a scaffold, organizing various spliceosomal components into a functional complex.
  3. Catalysis: The assembled spliceosome catalyzes the removal of introns, resulting in mature mRNA.

Research has shown that depletion of crn leads to significant defects in spliceosome assembly, highlighting its essential role in this process .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The crooked neck protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 83 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: The protein is stable under physiological conditions but can be sensitive to changes in ionic strength or temperature.

Analyses indicate that the TPR motifs contribute significantly to the stability and functionality of the protein during splicing processes .

Applications

Scientific Uses

The crooked neck gene product has several important applications in scientific research:

  • Model Organism Studies: As a model for understanding genetic regulation during development.
  • Splicing Mechanisms: Insights gained from studying crn can inform broader research on RNA processing and related diseases.
  • Evolutionary Biology: Comparisons between Drosophila crn and its homologs in other species provide valuable information about evolutionary conservation in molecular functions related to splicing .
Molecular Characterization of the Crooked Neck (crn) Gene Product in Drosophila melanogaster

Genomic Organization and Sequence Analysis of the crn Locus

The crooked neck (crn) gene is located at cytogenetic position 2F2 on the X chromosome of Drosophila melanogaster, spanning genomic coordinates X:2,141,610–2,144,014 [8]. The locus comprises 5 exons and 4 introns, encoding a primary transcript that undergoes processing to generate a 702-amino acid nuclear protein [1] [8]. Comparative genomic analyses reveal high synteny conservation across Drosophila species, with orthologs identified in divergent lineages including D. pseudoobscura and D. virilis. The promoter region contains multiple putative transcription factor binding sites, including those for neural development regulators, consistent with its expression in neuroblasts and glial cells [2] [10].

Table 1: Genomic Features of the crn Locus

FeatureSpecification
Chromosomal PositionX: 2F2
Genomic CoordinatesX:2,141,610–2,144,014
Exon Count5
Intron Count4
Protein Length (Drosophila)702 amino acids
Orthologous Protein Length (Rat)690 amino acids

Structural Domains: Tetratricopeptide Repeat (TPR) Motifs and Evolutionary Conservation

The Crn protein is structurally defined by 16 tandem tetratricopeptide repeat (TPR) motifs, each comprising 34 amino acids that form helix-turn-helix structures [1] [8]. These motifs mediate protein-protein interactions and facilitate the assembly of multi-subunit complexes. Structural modeling predicts that the TPR domains adopt a superhelical conformation that serves as a scaffold for spliceosomal component binding [4].

Evolutionarily, the TPR domain architecture is highly conserved. The Drosophila Crn shares significant homology with:

  • Yeast CLF1: A splicing factor required for pre-mRNA processing and cell cycle progression [1]
  • Human XAB2: A nuclear protein involved in transcription-coupled DNA repair and splicing [2]
  • Rat CRN/ATH55: Orthologs expressed in neural stem cells during embryonic development [2]

Functional conservation is evidenced by the role of TPR-containing proteins in cell cycle regulation across species. The yeast orthologs CDC16, CDC23, and nuc2+ are essential for G2/M transition, mirroring crn's requirement in neuroblast proliferation [1].

Table 2: Evolutionary Conservation of crn Orthologs

OrganismGene/ProteinTPR RepeatsKey Functions
S. cerevisiaeCLF121Spliceosome assembly
D. melanogasterCrooked neck16RNA splicing, glial development
R. norvegicusATH5521Neural stem cell differentiation
H. sapiensXAB215Transcription-coupled repair

Isoform Diversity and Alternative Splicing Patterns

While the canonical Crn isoform predominates, alternative splicing generates molecular diversity critical for tissue-specific functions. Genome-wide studies in Drosophila indicate 20–37% of multi-exon genes undergo alternative splicing, with crn expression modulated through developmentally-regulated splicing events [3] [6]. In the follicular epithelium, alternative splicing generates compartment-specific isoforms:

  • Apical isoforms: Contain full-length TPR domains for nuclear import
  • Basal isoforms: Exhibit truncated motifs favoring cytoplasmic retention

Splicing is regulated by RNA-binding proteins (RBPs) including:

  • HOW(S): Recruits Crn to splice junction complexes in glia [8]
  • Sxl: Promotes female-specific splicing cascades [6]
  • Tra/Tra2: Modulate exon inclusion in sex determination pathways [6]

During embryogenesis, maternally deposited crn isoforms are enriched before zygotic genome activation. Ovaries exhibit exceptionally high alternative splicing complexity, with 24–45% of expressed genes generating multiple isoforms [3]. This splicing diversity enables Crn to participate in stage-specific processes such as neuroblast proliferation and axonal wrapping.

Table 3: crn Isoforms and Regulatory Mechanisms

Isoform ClassRegulatory FactorsBiological ContextFunctional Outcome
MaternalUnknownEarly embryoNeuroblast proliferation
Female-specificSxl/Tra2Sex determination cascadeFemale development
Glial-specificHOW(S)Peripheral nervous systemAxonal wrapping, septate junctions
NuclearImportin complexesGeneral expressionSpliceosome assembly

Subcellular Localization: Nuclear Speckles and Cytoplasmic Interactions

Crn exhibits dynamic subcellular trafficking between nuclear and cytoplasmic compartments. Immunofluorescence studies demonstrate nuclear speckle localization in somatic cells, coinciding with splicing factor reservoirs [4] [8]. This pattern is conserved in rat orthologs, where CRN concentrates in ventricular zones of embryonic brains [2].

Mechanistically, localization involves:

  • Cytoplasmic assembly: Crn binds the RNA-binding protein HOW(S) through TPR domain interactions, forming a complex that responds to extracellular signals [8]
  • Nuclear import: The Crn/HOW(S) complex translocates to nuclei, where it directs splicing of target genes like neurexin IV for septate junction formation [5] [8]
  • Speckle organization: Within nuclei, Crn partitions into splicing factor compartments enriched in snRNPs and RNA polymerase II [4]

Biochemical fractionation confirms Crn's presence in a ~900 kDa multiprotein complex containing:

  • Core spliceosomal components (snRNPs)
  • RNA processing factors
  • Dynein motor complex subunits [4]

This complex associates with the phospho-CTD of RNA polymerase II, linking transcription to spliceosome assembly [8]. In glia, disruption of Crn/HOW(S) nuclear shuttling abolishes autocellular septate junctions, demonstrating the functional significance of compartmentalization [5] [8].

Table 4: Molecular Composition of Crn-Containing Complexes

Complex TypeKey ComponentsMolecular WeightFunction
Nuclear spliceosomesnRNPs, RNA Pol II, TPR proteins>2 MDaPre-mRNA processing
Crn/HOW(S) shuttleHOW(S), importins~250 kDaSignal-regulated splicing
Dynein transport complexDynein, dynactin, BicD~900 kDaRNA localization in epithelia

Concluding RemarksThe crooked neck gene exemplifies how conserved structural domains (TPR repeats) enable multi-functional roles in RNA processing and cellular differentiation. Its spatiotemporal regulation through alternative splicing and compartment-specific localization underscores the sophistication of post-transcriptional control mechanisms in development. Future studies should address how Crn-containing complexes dynamically reorganize during tissue morphogenesis and disease states.

Properties

CAS Number

139171-75-8

Product Name

crooked neck gene product, Drosophila

Molecular Formula

C8H5F2N

Synonyms

crooked neck gene product, Drosophila

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